7-Hydroxy-3-methylflavone

Descripción

BenchChem offers high-quality 7-Hydroxy-3-methylflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-3-methylflavone including the price, delivery time, and more detailed information at info@benchchem.com.

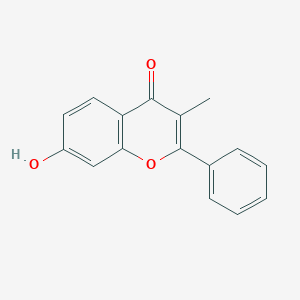

Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCCQBNDWHMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171911 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18651-15-5 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018651155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Hydroxy-3-methylflavone: Physicochemical Properties, Synthesis, and Biological Activity

Introduction

7-Hydroxy-3-methylflavone is a flavonoid, a class of naturally occurring polyphenolic compounds widely recognized for their diverse biological activities.[1] Structurally characterized by a 7-hydroxy and a 3-methyl substitution on the core flavone backbone, this molecule presents a unique profile of chemical reactivity and pharmacological potential.[1] Its significance in research stems from its demonstrated antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1] This guide provides an in-depth technical overview for researchers and drug development professionals, covering the core physicochemical properties, validated synthetic routes, and established biological mechanisms of 7-Hydroxy-3-methylflavone.

Core Molecular Profile and Identification

The foundational identity of a compound is established by its unique identifiers and structural characteristics. The specific arrangement of the hydroxyl and methyl groups on the flavone nucleus is critical, as it directly influences the molecule's polarity, solubility, and biological target interactions.[1]

| Property | Value | Source |

| CAS Number | 18651-15-5 | [1][2][3] |

| IUPAC Name | 7-hydroxy-3-methyl-2-phenylchromen-4-one | [1][2] |

| Molecular Formula | C₁₆H₁₂O₃ | [1][2] |

| Molecular Weight | 252.26 g/mol | [1][2] |

| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | [1] |

| InChI Key | SUNCCQBNDWHMPR-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research, including designing experimental conditions for assays and developing formulation strategies.

Physicochemical Properties

The properties of 7-Hydroxy-3-methylflavone are dictated by its flavone core, with significant contributions from its substituents. The hydroxyl group at position 7 is a key site for hydrogen bonding and antioxidant activity, while the methyl group at position 3 enhances lipophilicity.[1] This increased lipid solubility allows for better integration into cellular membranes, which is crucial for protecting against lipid peroxidation.[1]

| Property | Description | Reference |

| Solubility | While flavonoids are generally poorly soluble in water, the methyl group at position 3 enhances lipid solubility.[1][4] For experimental use, it is typically dissolved in organic solvents like DMSO. | [5] |

| Appearance | Solid powder (specific color not detailed in sources). | |

| pKa | The phenolic hydroxyl group at C7 imparts acidic properties. | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. The precursor adduct [M-H]⁻ is observed at m/z 251.0713 in LC-MS analysis.[2]

-

Infrared (IR) Spectroscopy: Reveals the presence of key functional groups. Expected peaks include those for the hydroxyl (-OH) group, the aromatic rings (C=C), and the carbonyl (C=O) group of the chromen-4-one backbone.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the precise arrangement of atoms. The spectrum of the related compound 7-hydroxyflavanone shows a characteristic singlet for the methoxy group protons that replaces the hydroxyl proton upon methylation, providing a reference for identifying the methyl group signal in 7-Hydroxy-3-methylflavone.[7]

-

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the molecule and can be employed to investigate interactions with proteins or other molecules.[8][9]

Synthesis and Purification

While 7-Hydroxy-3-methylflavone is a naturally occurring compound, chemical synthesis is necessary to obtain pure material for research.[1] The choice of synthetic route is often dictated by the availability of starting materials and desired yield.

Recommended Synthetic Protocol: Modified Baker-Venkataraman Transformation

The modified Baker-Venkataraman transformation is a widely utilized and reliable method for synthesizing flavones.[1] This pathway offers good yields under relatively mild conditions.[1]

Workflow:

Caption: Synthetic workflow via Baker-Venkataraman transformation.

Step-by-Step Methodology:

-

Esterification: React respropiophenone with benzoyl chloride in a solution of acetone using potassium carbonate as a base.[1] This reaction forms the intermediate, 7-benzoyloxy-3-methyl flavone.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis: Treat the resulting intermediate with 8% methanolic potassium hydroxide (KOH) to hydrolyze the benzoyl group.[1]

-

Acidification and Cyclization: Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl). This step facilitates the removal of the protecting group and subsequent intramolecular cyclization to yield the final product.[1]

-

Isolation: The crude 7-Hydroxy-3-methylflavone product precipitates out of the solution and can be collected by filtration.

Purification

The crude product from synthesis requires purification to be suitable for biological assays.

-

Recrystallization: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol or methanol). Allow the solution to cool slowly to form pure crystals, leaving impurities in the mother liquor.

-

Column Chromatography: For higher purity, dissolve the crude product and load it onto a silica gel column. Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to separate the target compound from byproducts.

Biological Activity and Mechanistic Insights

7-Hydroxy-3-methylflavone exhibits a range of biological effects, primarily attributed to its antioxidant and enzyme-inhibiting capabilities.

Antioxidant Properties

The primary mechanism of antioxidant action is free radical scavenging, which protects cells from oxidative stress.[1]

Mechanism of Action: The hydroxyl group at the C7 position is the primary redox-active site.[1] It can donate a hydrogen atom to neutralize reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl (•OH) radicals, thereby stabilizing them.[1] In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay confirm this dose-dependent scavenging effect.[1]

Caption: Mechanism of ROS scavenging by hydrogen atom transfer.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of 7-Hydroxy-3-methylflavone in methanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction: In a 96-well plate, add varying concentrations of the compound solution to the DPPH solution. Include a control well with methanol instead of the compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Other Biological Activities

-

Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties.[1] The related compound, 7-hydroxyflavone, has been shown to inhibit key inflammatory enzymes like COX-2 and 5-LOX.[5]

-

Enzyme Inhibition: 7-Hydroxy-3-methylflavone has been shown to inhibit acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases.[1]

-

Protein Binding: The compound demonstrates a high binding affinity for human serum albumin (HSA), which can influence its pharmacokinetics.[1] It also binds to estrogen receptor alpha (ERα), suggesting potential applications in endocrinology research.[1]

Experimental Handling and Formulation

Proper handling and preparation of solutions are critical for obtaining reproducible experimental results.

Storage

For long-term stability, the solid compound should be stored in a cool, dark, and dry place. Solutions, particularly in DMSO, should be stored at -20°C or -80°C and used within a reasonable timeframe to avoid degradation.

Protocol for Stock and Working Solution Preparation

The following protocol is adapted from established methods for similar flavonoids and serves as a validated starting point for preparing solutions for in vitro cell-based assays.[5]

-

Stock Solution (e.g., 10 mM in DMSO):

-

Calculate the mass of 7-Hydroxy-3-methylflavone required (Mass = 10 mM * 252.26 g/mol * Volume in L).

-

Carefully weigh the solid and dissolve it in the calculated volume of high-purity DMSO.

-

Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Working Solution (Dilution in Culture Medium):

-

Thaw an aliquot of the DMSO stock solution.

-

Serially dilute the stock solution into the appropriate cell culture medium to achieve the final desired concentrations for your experiment.

-

Crucial Note: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle control (medium with the same final DMSO concentration) in all experiments.

-

Conclusion

7-Hydroxy-3-methylflavone is a flavonoid with significant and verifiable biological activities, particularly as an antioxidant. Its unique structure, combining a reactive hydroxyl group with a lipophilic methyl group, provides a strong basis for its observed properties. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to purely synthesize, characterize, and investigate this compound. Further exploration of its anti-inflammatory, enzyme-inhibitory, and receptor-binding activities is warranted to fully elucidate its therapeutic potential in drug discovery and development.

References

-

PubChem. 7-Hydroxy-3-methylflavone. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025-08-10). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Retrieved from [Link]

-

Wikipedia. 3-Hydroxyflavone. Retrieved from [Link]

-

National Institutes of Health. (2017). Microbial Transformations of 7-Hydroxyflavanone. PMC. Retrieved from [Link]

-

PubChem. 7-Hydroxyflavone. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (2019). Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations. Retrieved from [Link]

-

MDPI. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Retrieved from [Link]

Sources

- 1. Buy 7-Hydroxy-3-methylflavone | 18651-15-5 [smolecule.com]

- 2. 7-Hydroxy-3-methylflavone | C16H12O3 | CID 5391151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-HYDROXY-3-METHYLFLAVONE | 18651-15-5 [chemicalbook.com]

- 4. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Isolation of 7-Hydroxy-3-methylflavone

Introduction

7-Hydroxy-3-methylflavone is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their diverse biological activities, and 7-Hydroxy-3-methylflavone, in particular, has garnered interest for its potential antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the known natural sources of this compound and details the scientific methodologies for its extraction, isolation, and characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Occurrences of 7-Hydroxy-3-methylflavone

The primary documented natural source of 7-Hydroxy-3-methylflavone is the plant species Hypericum perforatum, commonly known as St. John's Wort.[1] This plant has a long history of use in traditional medicine and has been extensively studied for its rich phytochemical profile, which includes a variety of flavonoids, naphthodianthrones, and phloroglucinols. The presence of 7-Hydroxy-3-methylflavone in Hypericum perforatum makes this species a key target for the natural sourcing of this compound. While other related flavonoid structures have been isolated from various plants, such as 7-hydroxyflavone from the mangrove plant Avicennia officinalis and Clerodendrum phlomidis, the specific methylated form, 7-Hydroxy-3-methylflavone, is most prominently associated with the Hypericum genus.[2][3]

Strategic Approach to Isolation from Natural Sources

The isolation of 7-Hydroxy-3-methylflavone from plant material is a multi-step process that requires careful selection of extraction and purification techniques. The overall workflow is designed to efficiently extract the compound from the complex plant matrix and then purify it to a high degree for subsequent analysis and use.

Caption: General workflow for the isolation of 7-Hydroxy-3-methylflavone.

Detailed Experimental Protocols

The following protocols are based on established methodologies for flavonoid isolation and can be adapted for the specific extraction of 7-Hydroxy-3-methylflavone from Hypericum perforatum.

Part 1: Extraction of Crude Flavonoid Mixture

The choice of extraction solvent is critical and is determined by the polarity of the target compound. Flavonoids, being polyphenolic, are typically extracted with polar to semi-polar solvents.

Methodology:

-

Plant Material Preparation: The aerial parts of Hypericum perforatum are collected, washed, and air-dried in the shade to preserve the chemical integrity of the constituents. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Selection and Extraction:

-

Maceration: The powdered plant material is soaked in methanol or ethanol (e.g., 1:10 w/v) at room temperature for a period of 48-72 hours with occasional agitation. This method is simple but may be less efficient than other techniques.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed using methanol or ethanol. This continuous extraction method ensures a higher yield of the target compounds.

-

Ultrasound-Assisted Extraction (UAE): This modern technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. Optimal conditions for flavonoid extraction from Hypericum species have been reported as an ethanol concentration of around 73.5%, an extraction time of approximately 38 minutes, and a temperature of 62.5°C.

-

-

Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Part 2: Purification of 7-Hydroxy-3-methylflavone

The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target flavonoid.

Methodology:

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

Elution is performed using a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

-

Fine Purification (Preparative HPLC or Sephadex Chromatography):

-

Fractions enriched with 7-Hydroxy-3-methylflavone are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol and water.

-

Alternatively, size-exclusion chromatography using Sephadex LH-20 can be effective for separating flavonoids from other phenolic compounds.

-

Structural Elucidation and Characterization

The definitive identification of the isolated compound as 7-Hydroxy-3-methylflavone requires spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | PubChem[4] |

| Molecular Weight | 252.26 g/mol | PubChem[4] |

| Appearance | Pale yellow solid | - |

| Melting Point | 200-202 °C | - |

Spectroscopic Data

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. For 7-Hydroxy-3-methylflavone, the expected [M-H]⁻ ion would be observed at m/z 251.0713.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise structure.

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): [1]

-

13.0 (s, 1H, 7-OH)

-

8.15 (d, 1H, H-5)

-

7.80-7.50 (m, 5H, phenyl protons)

-

6.95 (dd, 1H, H-6)

-

6.90 (d, 1H, H-8)

-

2.10 (s, 3H, 3-CH₃)

-

Conclusion

This guide outlines the key natural sources and a robust framework for the isolation and characterization of 7-Hydroxy-3-methylflavone. The methodologies described herein, from extraction to spectroscopic elucidation, provide a solid foundation for researchers to obtain this promising flavonoid for further investigation into its biological activities and potential therapeutic applications. The provided protocols, while based on established principles, may require optimization depending on the specific plant material and available laboratory equipment.

References

- Parthiban, A., Sachithanandam, V., Lalitha, P., Elumalai, D., Asha, R. N., Jeyakumar, T. C., & Ramachandran, R. (2022). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 41(16), 7733-7749.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5391151, 7-Hydroxy-3-methylflavone. Retrieved from [Link]

- Parthiban, A., Sachithanandam, V., Lalitha, P., Elumalai, D., Asha, R. N., Jeyakumar, T. C., & Ramachandran, R. (2022). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 41(16), 7733-7749.

-

Semantic Scholar. (n.d.). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L. Retrieved from [Link]

- Huang, W. Y., Lin, C. W., & Liaw, C. C. (2017). Extraction Optimization of Flavonoids from Hypericum formosanum and Matrix Metalloproteinase-1 Inhibitory Activity. Molecules, 22(12), 2172.

- Gadkhe, S. A., & Base, K. M. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.

- Susanti, E. V. H., Matsjeh, S., Wahyuningsih, T. D., Mustofa, & Redjeki, T. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry, 12(2), 146-151.

- Kulić, Ž., Steiner, V. J. N., & Butterer, A. (2023). NMR Chemical Shifts of Common Flavonoids. Planta Medica.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5391151, 7-Hydroxy-3-methylflavone. Retrieved from [Link]

Sources

- 1. Buy 7-Hydroxy-3-methylflavone | 18651-15-5 [smolecule.com]

- 2. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 7-Hydroxy-3-methylflavone | C16H12O3 | CID 5391151 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of 7-Hydroxy-3-methylflavone

Foreword: A Molecule of Inferred Potential

In the vast landscape of flavonoid research, while compounds like quercetin and apigenin have been extensively characterized, many derivatives remain in the shadows of scientific inquiry. 7-Hydroxy-3-methylflavone is one such molecule. Direct experimental data on its biological activities are sparse in publicly accessible literature. However, this does not render it a complete enigma. As scientists and drug development professionals, we can construct a robust, data-driven profile of its probable activities through a careful synthesis of existing knowledge.

This guide is structured to build a scientific case for the therapeutic potential of 7-Hydroxy-3-methylflavone. We will first dissect the known biological functions of its parent scaffold, 7-hydroxyflavone . We will then overlay the functional impact of the 3-methyl group , a substitution known to significantly alter the physicochemical properties and bioavailability of flavonoids. This document, therefore, serves as both a review of foundational data and a forward-looking prospectus, providing a strong rationale for future investigation into this promising compound.

Section 1: Physicochemical Profile and the Significance of Methylation

The foundational structure of 7-Hydroxy-3-methylflavone (C₁₆H₁₂O₃) confers specific chemical properties that are critical to its biological interactions[1]. The 7-hydroxyl group on the A-ring is a key site for hydrogen bonding and potential antioxidant activity, while the 3-methyl group on the C-ring introduces a critical modification.

The methylation of flavonoids is a pivotal structural change that often enhances their therapeutic potential. Hydroxylated flavonoids are primary targets for phase II metabolism, specifically glucuronidation and sulfation. These processes increase water solubility, facilitating rapid excretion and thereby reducing bioavailability and efficacy[2]. The presence of a methyl group, as in 7-Hydroxy-3-methylflavone, sterically hinders or entirely blocks this conjugation at a nearby hydroxyl group, leading to several key advantages:

-

Increased Metabolic Stability : The molecule is less susceptible to rapid breakdown and clearance by the liver and intestines[2][3].

-

Enhanced Bioavailability : With reduced first-pass metabolism, a greater concentration of the active compound can enter systemic circulation[3].

-

Improved Membrane Permeability : Methylation increases the lipophilicity of the flavonoid, which can improve its ability to cross cellular membranes and exert its effects intracellularly[2].

These factors suggest that 7-Hydroxy-3-methylflavone likely possesses superior pharmacokinetic properties compared to its unmethylated counterpart, 7-hydroxyflavone, potentially translating to greater in vivo potency.

Section 2: Anticancer Activity: A Two-Pronged Hypothesis

Flavonoids are well-documented anticancer agents, acting through diverse mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis[4]. The potential of 7-Hydroxy-3-methylflavone in this arena can be inferred from its structural components.

The Contribution of the 7-Hydroxyflavone Scaffold

The parent compound, 7-hydroxyflavone, has demonstrated significant cytotoxic effects against several human cancer cell lines.

-

Inhibition of Anti-Apoptotic Proteins : It shows promising activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. Molecular docking and dynamics simulation studies suggest a strong binding affinity for the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptosis pathway. By inhibiting Bcl-2, 7-hydroxyflavone may allow pro-apoptotic signals to prevail, leading to cancer cell death[5].

-

Modulation of Cancer Metabolism : 7-hydroxyflavone is an inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme that is overexpressed in many cancer cells and is a critical regulator of cancer cell metabolism. Inhibition of PKM2 disrupts the glycolytic pathway, starving cancer cells of the energy and building blocks needed for rapid proliferation[6].

The Amplifying Role of 3-Methylation

The addition of the 3-methyl group is likely to enhance these anticancer activities. Studies on other 3-methylated flavones have shown they can induce apoptosis via the mitochondrial caspase-3-dependent pathway[7]. More importantly, the increased metabolic stability and bioavailability conferred by methylation mean that more of the active compound can reach the tumor site and enter cancer cells, suggesting that 7-Hydroxy-3-methylflavone could be more potent than the parent compound[2].

Table 1: Reported Anticancer and Enzyme Inhibitory Activities of 7-Hydroxyflavone

| Activity Type | Target | Cell Line / Enzyme | IC₅₀ / EC₅₀ Value | Reference |

| Cytotoxicity | Cancer Cell Proliferation | MDA-MB-231 (Breast) | 3.86 ± 0.35 µg/mL | [5] |

| Cytotoxicity | Cancer Cell Proliferation | HeLa (Cervical) | 22.56 ± 0.21 µg/mL | [5] |

| Enzyme Inhibition | Pyruvate Kinase M2 (PKM2) | Purified Enzyme | 2.12 µM | [6] |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Purified Enzyme | 27 µg/mL | [6] |

| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | Purified Enzyme | 33 µg/mL | [6] |

| Antiviral Activity | Enterovirus 71 (EV71) | RD Cells | 19.95 µM | [6] |

Section 3: Anti-Inflammatory Mechanisms: Targeting Key Pathways

Chronic inflammation is a driver of numerous diseases, from arthritis to cancer. Flavonoids are potent anti-inflammatory agents, and 7-Hydroxy-3-methylflavone is predicted to be active through multiple mechanisms.

The primary anti-inflammatory action of the 7-hydroxyflavone backbone involves the inhibition of key enzymes in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [6]. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Furthermore, the general mechanism for many flavones involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway [7]. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), NF-κB translocates to the nucleus and activates the transcription of a host of pro-inflammatory genes, including TNF-α, IL-6, and iNOS. Flavones can inhibit this translocation, effectively shutting down this broad-spectrum inflammatory response[7]. Research on the closely related 3'-methylflavone has demonstrated potent inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages, lending strong support to the anti-inflammatory potential of the 3-methyl substitution pattern[7][8].

Section 5: Key Experimental Protocols

To validate the inferred activities of 7-Hydroxy-3-methylflavone, a series of well-established in vitro assays are required. The following protocols provide a self-validating framework for assessing its anticancer and antioxidant properties.

Protocol: MTT Assay for Cancer Cell Cytotoxicity

This protocol determines the concentration at which the compound reduces the viability of a cancer cell population by 50% (IC₅₀).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 7-Hydroxy-3-methylflavone in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: DPPH Radical Scavenging Assay

This protocol assesses the direct antioxidant (free radical scavenging) capacity of the compound.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of 7-Hydroxy-3-methylflavone in methanol or ethanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the compound to different wells.

-

Initiate Reaction: Add 150 µL of the DPPH working solution to each well. Include a positive control (e.g., Ascorbic Acid) and a blank (methanol only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

While direct experimental evidence for 7-Hydroxy-3-methylflavone is currently lacking, a robust scientific case can be made for its significant therapeutic potential. By combining the known anticancer, anti-inflammatory, and specific antioxidant mechanisms of its 7-hydroxyflavone core with the well-documented pharmacokinetic benefits of flavonoid methylation, we can logically predict that 7-Hydroxy-3-methylflavone is a highly promising candidate for further development.

The enhanced metabolic stability and bioavailability conferred by the 3-methyl group suggest that it could represent a more potent and effective version of its parent compound. The immediate priorities for future research should be:

-

In Vitro Validation: Perform the cytotoxicity, anti-inflammatory, and antioxidant assays detailed in this guide to generate direct IC₅₀ values and confirm the predicted mechanisms of action.

-

Pharmacokinetic Studies: Conduct cell permeability studies (e.g., using Caco-2 monolayers) and in vivo animal studies to confirm the hypothesized improvements in bioavailability and metabolic stability.

-

Target Deconvolution: Utilize advanced techniques like thermal proteome profiling or chemical proteomics to identify the full spectrum of intracellular protein targets.

The exploration of 7-Hydroxy-3-methylflavone represents a compelling opportunity to develop a novel therapeutic agent grounded in the rich chemistry of natural products. The foundational data and experimental frameworks provided herein offer a clear roadmap for unlocking its potential.

References

-

Sivalingam, P., et al. (2022). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Kania, M., et al. (2023). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules. Available at: [Link]

-

Rupareliya, V., et al. (2022). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules. Available at: [Link]

-

Jayashree, B., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline. Available at: [Link]

-

Sengupta, B., et al. (2017). Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells. PLoS One. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxy-3-methylflavone. PubChem Compound Database. Available at: [Link]

-

Kumar, M. & Sharma, V. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available at: [Link]

-

Rauf, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules. Available at: [Link]

-

Kania, M., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences. Available at: [Link]

-

Kumar, A. & Verma, A. (2021). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Journal of Pharmaceutical Research International. Available at: [Link]

-

Wen, L., et al. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences. Available at: [Link]

-

Dou, Y., et al. (2023). Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. International Journal of Molecular Sciences. Available at: [Link]

-

Wierzba, A. J., et al. (2024). Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease. The Journal of Organic Chemistry. Available at: [Link]

-

Kania, M., et al. (2023). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. ResearchGate. Available at: [Link]

-

Piskorz, J., et al. (2024). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules. Available at: [Link]

-

Lim, S. H., et al. (2012). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules. Available at: [Link]

-

Khare, S., et al. (2022). Structure-Activity Relationship of Flavonoids: Recent Updates. ResearchGate. Available at: [Link]

-

Walle, T. (2007). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences. Available at: [Link]

-

Ferraz, C. R., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Molecules. Available at: [Link]

Sources

- 1. 7-Hydroxy-3-methylflavone | C16H12O3 | CID 5391151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Structure Elucidation and Spectral Analysis of 7-Hydroxy-3-methylflavone

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Analytical Imperative in Flavonoid Research

This guide is structured not as a rigid protocol, but as a logical workflow. It is designed to provide not just the "what" but the "why"—elucidating the causality behind experimental choices and the interpretation of spectral data. We will proceed through a systematic analysis, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy to build a self-validating case for the structure of 7-Hydroxy-3-methylflavone.

Molecular Identity and Foundational Data

Before delving into complex spectral analysis, establishing the fundamental properties of the analyte is paramount.

The core structure is a flavone, characterized by a C6-C3-C6 skeleton. The numbering convention, critical for spectral assignment, is provided below.

Caption: Flavone core structure with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3] For flavonoids, a combination of 1D (¹H, ¹³C) and 2D experiments is often required for unambiguous assignment.

¹H-NMR Spectroscopy: Mapping the Proton Framework

The proton NMR spectrum provides the initial map of the molecule. The chemical shift (δ) of a proton is dictated by its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Rationale for Signal Assignment:

-

A-Ring Protons (H-5, H-6, H-8): The H-5 proton is significantly downfield due to the anisotropic deshielding effect of the proximate C-4 carbonyl group. H-6 and H-8 are ortho and meta to the electron-donating hydroxyl group at C-7, resulting in characteristic splitting patterns (doublet of doublets and doublet, respectively).

-

B-Ring Protons (H-2' to H-6'): The unsubstituted B-ring attached to the C-2 position typically presents as a complex multiplet in the aromatic region.

-

C-3 Methyl Group: The methyl group at C-3 is not adjacent to any protons, thus it appears as a sharp singlet at a relatively upfield position.

-

C-7 Hydroxyl Proton: This phenolic proton is exchangeable and appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H-NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

|---|---|---|---|---|

| H-5 | ~8.15 | d | ~8.8 | Deshielded by C=O at C-4[2] |

| H-2', H-6' | ~7.70 | m | - | Ortho protons of phenyl B-ring |

| H-3', H-4', H-5' | ~7.55 | m | - | Meta/para protons of phenyl B-ring |

| H-6 | ~6.95 | dd | ~8.8, 2.2 | Ortho/meta coupling to H-5/H-8[2] |

| H-8 | ~6.90 | d | ~2.2 | Meta coupling to H-6[2] |

| 3-CH₃ | ~2.10 | s | - | Isolated methyl group[2] |

| 7-OH | ~10.0 (variable) | br s | - | Phenolic hydroxyl proton |

¹³C-NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C-NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic structure, providing definitive evidence for functional groups and the overall carbon framework.

Rationale for Signal Assignment:

-

Carbonyl Carbon (C-4): This is the most downfield signal, typically appearing around 176-180 ppm.

-

Oxygenated Aromatic Carbons (C-2, C-7, C-8a): These quaternary carbons are deshielded by attached oxygen atoms and appear in the 155-165 ppm range.

-

Aromatic CH Carbons: These appear in the typical aromatic region of 100-135 ppm. The C-8 and C-6 signals are shifted upfield due to the electron-donating effect of the 7-OH group.

-

Methyl Carbon (3-CH₃): This aliphatic carbon gives a characteristic signal at the far upfield end of the spectrum (~10 ppm).

Table 2: Predicted ¹³C-NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-4 | ~176.5 | Carbonyl carbon[2] |

| C-7 | ~162.8 | Phenolic C-OH[2] |

| C-2 | ~159.9 | Olefinic C-O[2] |

| C-8a | ~156.1 | Aromatic C-O[2] |

| C-3 | ~136.2 | Quaternary olefinic carbon[2] |

| C-1' | ~131.5 | B-ring attachment point[2] |

| C-4' | ~128.2 | Para carbon of B-ring[2] |

| C-2', C-6' | ~126.6 | Ortho carbons of B-ring[2] |

| C-3', C-5' | ~127.0 | Meta carbons of B-ring[2] |

| C-5 | ~124.9 | Deshielded by C-4 carbonyl[2] |

| C-4a | ~114.2 | Quaternary aromatic carbon[2] |

| C-6 | ~113.5 | Shielded by 7-OH[2] |

| C-8 | ~100.2 | Shielded by 7-OH[2] |

| 3-CH₃ | ~9.6 | Methyl group[2] |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 7-Hydroxy-3-methylflavone in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H-NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of ~16 ppm, centered at ~8 ppm.

-

Use a 30-45° pulse angle to ensure quantitative reliability with a short relaxation delay (1-2 s).

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of ~220 ppm, centered at ~110 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound, which validates the molecular formula, and the fragmentation pattern, which offers clues about the underlying structure. High-resolution mass spectrometry (HRMS) is the gold standard for confirming elemental composition.

Expected Observations:

-

Molecular Ion: Using electrospray ionization (ESI) in negative mode, the expected ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 251.07.[1] HRMS would confirm the exact mass corresponding to the formula C₁₆H₁₁O₃⁻.

-

Fragmentation: Flavonoids undergo characteristic fragmentation, most notably the Retro-Diels-Alder (RDA) reaction in the C-ring, which breaks the molecule into fragments derived from the A- and B-rings. This fragmentation is highly diagnostic.

Caption: Key fragmentation pathways for [M-H]⁻ of 7-Hydroxy-3-methylflavone.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI-Negative)

| Ion Description | Calculated m/z | Elemental Composition |

|---|---|---|

| [M-H]⁻ | 251.0714 | C₁₆H₁₁O₃⁻ |

| [M-H-CO]⁻ | 223.0765 | C₁₅H₁₁O₂⁻ |

| RDA Fragment ¹,³A⁻ | 135.0452 | C₈H₇O₂⁻ |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended):

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid for positive mode or ammonium acetate for negative mode) to separate the analyte from any impurities.

-

-

Mass Spectrometer Settings (ESI-Negative Mode):

-

Ion Source: Electrospray Ionization (ESI), Negative polarity.

-

Capillary Voltage: Set to an appropriate value (e.g., -3.0 to -4.5 kV).

-

Drying Gas: Set temperature (e.g., 300-350 °C) and flow rate (e.g., 8-12 L/min) to optimize desolvation.

-

Scan Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

-

-

MS/MS Analysis (for fragmentation):

-

Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 251.07) as the precursor.

-

Apply collision-induced dissociation (CID) energy to induce fragmentation and record the resulting fragment ions.

-

Vibrational and Electronic Spectroscopy

While not as structurally definitive as NMR or MS, IR and UV-Vis spectroscopy provide rapid, complementary data that confirm the presence of key functional groups and the nature of the conjugated system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups.

Table 4: Key FT-IR Vibrational Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 (broad) | O-H stretch | Phenolic -OH |

| ~1635 (strong) | C=O stretch | γ-pyrone carbonyl |

| ~1610, 1580, 1490 | C=C stretch | Aromatic rings |

| ~1240, 1180 | C-O stretch | Aryl ether, Phenol |

Rationale: The strong absorption around 1635 cm⁻¹ is highly characteristic of the conjugated ketone in the flavone C-ring. The broad O-H stretch confirms the presence of the hydroxyl group.

Experimental Protocol: ATR-IR Spectroscopy

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid 7-Hydroxy-3-methylflavone powder onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample scan against the background to produce the final absorbance spectrum.

UV-Visible Spectroscopy

The UV-Vis spectrum of a flavonoid is characterized by two principal absorption maxima, which arise from the electronic transitions within its conjugated benzoyl (A-ring) and cinnamoyl (B-ring) systems.

-

Band I (300-380 nm): Corresponds to the B-ring cinnamoyl system (C3-C2-C1'-B-ring).

-

Band II (240-280 nm): Corresponds to the A-ring benzoyl system (C4-C4a-A-ring).

For 7-hydroxyflavones, Band II is often observed around 250 nm, while Band I appears as a more intense absorption above 300 nm.[4] The exact positions are solvent-dependent. The use of shift reagents, such as sodium methoxide (NaOMe), can be employed to confirm the presence of the acidic 7-OH group via a bathochromic (red) shift in the spectrum.

Integrated Workflow and Conclusion

The structure elucidation of 7-Hydroxy-3-methylflavone is a process of synergistic data integration. No single technique provides the complete picture, but together, they build an unassailable structural proof.

Caption: Integrated workflow for spectroscopic structure elucidation.

By following this workflow, we can confidently conclude the structure of the analyte. The HRMS data confirms the molecular formula C₁₆H₁₂O₃. The IR and UV-Vis spectra establish its identity as a hydroxylated flavone. Finally, the detailed ¹H and ¹³C NMR spectra provide the exact placement of the substituents—the hydroxyl group at C-7, the methyl group at C-3, and the phenyl group at C-2—thereby completing the structural puzzle. This systematic, multi-faceted approach ensures the scientific integrity required for advancing a compound through the drug development pipeline.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5391151, 7-Hydroxy-3-methylflavone. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281894, 7-Hydroxyflavone. Available: [Link]

-

Torrenegra-Guerrero, et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine. Available: [Link]

- Harborne, J.B., & Mabry, T.J. (Eds.). (1982). The Flavonoids: Advances in Research. Chapman and Hall.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Simaremare, E. S., et al. (2015). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Jurnal Natur Indonesia. Available: [Link]

-

Cahya, C. A. D., et al. (2025). Isolation and Structural Elucidation of Flavonoid Compounds from Ciplukan (Physalis angulata L.) Leaf Extract. Jurnal Farmasimed. Available: [Link]

- Cieśla, Ł., & Waksmundzka-Hajnos, M. (Eds.). (2017). Instrumental Methods in Flavonoid Analysis. CRC Press.

-

Lindsey, J. S., et al. (2022). Flavonoids Spectra Database, FL066. 7-Hydroxyflavone. PhotochemCAD. Available: [Link]

Sources

A Comprehensive Technical Guide to 7-Hydroxy-3-methylflavone: Synthesis, Biological Activity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3-methylflavone (7H3MF) is a methylated flavonoid compound that is emerging as a significant molecule of interest in pharmacological research. Exhibiting a range of potent biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, 7H3MF presents a promising scaffold for the development of novel therapeutics. The strategic placement of a methyl group at the C3 position and a hydroxyl group at the C7 position on the flavone backbone appears to enhance its bioavailability and metabolic stability compared to its unmethylated counterparts. This technical guide provides a comprehensive review of the current research on 7H3MF, detailing its synthesis, pharmacokinetic profile, mechanisms of action, and validated experimental protocols for assessing its bioactivity. By synthesizing field-proven insights with technical data, this document serves as an in-depth resource for professionals engaged in drug discovery and development.

Introduction

The Flavonoid Family: A Primer

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom. Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C).[1] Subclasses such as flavones, flavonols, and isoflavones are distinguished by structural variations in the C ring.[1] These compounds are integral to the human diet and have been extensively studied for their diverse health benefits, which include anti-inflammatory, antioxidant, and anticarcinogenic activities.

Introducing 7-Hydroxy-3-methylflavone (7H3MF): Structure and Significance

7-Hydroxy-3-methylflavone belongs to the flavone subclass, characterized by a double bond between C2 and C3 and a ketone at the C4 position. Its defining features are a hydroxyl (-OH) group at the C7 position of the A ring and a methyl (-CH3) group at the C3 position of the C ring. The molecular formula is C₁₆H₁₂O₃, with a molecular weight of approximately 252.26 g/mol .[2] This specific methylation and hydroxylation pattern is not merely a structural curiosity; it is fundamentally linked to the compound's enhanced biological activity and improved pharmacokinetic properties.

Synthesis and Characterization

The generation of pure 7H3MF for research and development is crucial. Both chemical and biological synthesis routes have been established.

Chemical Synthesis Pathways

The most reliable and widely utilized method for synthesizing the flavone skeleton is the Baker-Venkataraman rearrangement .[1][3] This reaction provides a regioselective route to the requisite 1,3-diketone intermediate, which is a direct precursor to the flavone core.[3]

The general workflow involves:

-

Esterification: An o-hydroxyacetophenone (e.g., respropiophenone) is reacted with a benzoyl chloride in the presence of a base (e.g., pyridine, potassium carbonate) to form an o-acyloxyaryl ketone.

-

Rearrangement: The ester undergoes a base-catalyzed intramolecular acyl migration to form an o-hydroxyaryl β-diketone. This is the core Baker-Venkataraman step.[3]

-

Cyclization: The resulting diketone is treated with acid to catalyze cyclization and dehydration, yielding the final flavone structure.[1]

Expertise Insight: The choice of base and solvent in the rearrangement step is critical for yield and purity. Anhydrous, aprotic solvents are necessary to prevent hydrolysis of the ester or diketone.[3] Strong bases like potassium tert-butoxide or sodium hydride are often employed to facilitate the enolate formation required for the acyl transfer.

Biotransformation

Microbial fermentation presents an alternative, "green" chemistry approach to producing 7H3MF and its derivatives. Specific microbial strains can perform enzymatic reactions, such as hydroxylation and O-methylation, on simpler flavonoid precursors to yield the desired compound. This method offers a pathway to structural diversity and can be more environmentally sustainable than traditional chemical synthesis.

Pharmacokinetics and Bioavailability

A significant hurdle for many promising flavonoids is their poor oral bioavailability, often due to low solubility and extensive first-pass metabolism.[4][5] The methylation of 7H3MF is a key structural feature that directly addresses this challenge.

The Importance of Methylation for Bioavailability

O-methylated flavonoids consistently demonstrate superior pharmacokinetic profiles compared to their hydroxylated parent compounds.[4][6] There are two primary reasons for this:

-

Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, which enhances its permeability across the lipid bilayers of intestinal cells, leading to better absorption.[4][6]

-

Metabolic Stability: The free hydroxyl groups on flavonoids are primary targets for phase II conjugation enzymes (glucuronidation and sulfation) in the liver and intestines.[4][5] By "capping" a potential site of metabolism, methylation makes the molecule more resistant to rapid elimination.[4][7]

Studies comparing methylated and unmethylated flavones have shown that methylated versions have 5- to 8-fold higher apparent permeability in Caco-2 cell models of intestinal absorption.[7] This superior stability and absorption make 7H3MF a more promising drug candidate than many unmethylated flavones.[4][7]

Core Biological Activities and Mechanisms of Action

7H3MF exhibits a compelling range of biological activities, with strong evidence in anti-inflammatory, antioxidant, and anticancer domains.

Potent Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. 7H3MF has been shown to be a potent suppressor of pro-inflammatory responses.

The primary mechanism for 7H3MF's anti-inflammatory action is its ability to antagonize the Toll-Like Receptor 4 (TLR4) signaling pathway.[8] TLR4 is a critical pattern recognition receptor of the innate immune system that, when activated by ligands like lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a powerful inflammatory cascade.[9][10][11][12]

7H3MF intervenes at the very beginning of this cascade. Molecular docking studies confirm that the flavone backbone interacts with a hydrophobic pocket on the TLR4 co-receptor MD2, disrupting the binding of LPS. This prevents the conformational change and dimerization of TLR4 required for signal transduction. By blocking the initial signal, 7H3MF effectively prevents the downstream activation of adaptor proteins like MyD88, which in turn blocks the activation of two major pro-inflammatory signaling hubs:

-

Nuclear Factor-kappa B (NF-κB): A master transcription factor for inflammatory genes.

-

Mitogen-Activated Protein Kinases (MAPKs): Key signaling proteins that regulate inflammation and cellular stress.

The inhibition of these pathways leads to the reduced expression and secretion of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[13]

Trustworthiness Insight: This protocol is self-validating through the inclusion of multiple controls to ensure the observed effects are specific to the compound's activity and not artifacts.

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight. Rationale: RAW 264.7 cells are a standard model for innate immunity studies as they robustly express TLR4 and produce measurable inflammatory mediators upon LPS stimulation.

-

Pre-treatment: Treat the cells with varying concentrations of 7H3MF (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

Control 1 (Vehicle): Treat cells with the vehicle (e.g., 0.1% DMSO) alone to control for solvent effects.

-

Control 2 (Compound Toxicity): Include wells with 7H3MF alone (no LPS) to assess if the compound itself is cytotoxic at the tested concentrations (via MTT assay).

-

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and compound toxicity wells.

-

Control 3 (Negative): Untreated, unstimulated cells to establish a baseline.

-

Control 4 (Positive): Cells treated with vehicle + LPS to establish a maximal inflammatory response.

-

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): Collect 50 µL of supernatant from each well. Mix with 50 µL of Griess Reagent. Measure absorbance at 540 nm. A decrease in absorbance relative to the positive control indicates inhibition of iNOS activity.

-

Cytokine Measurement (ELISA): Use the remaining supernatant to quantify levels of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Antioxidant and Cytoprotective Properties

Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to cellular damage and disease.[14] 7H3MF demonstrates significant antioxidant properties.

While direct free-radical scavenging by the flavonoid's phenolic structure plays a role, a more profound mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15][16][17] Nrf2 is a master transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[14][15][16]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[15] Oxidative or electrophilic stress causes Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the production of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[15][17] Flavonoids, including those structurally similar to 7H3MF, are known activators of this protective pathway.[13][14]

Anticancer Potential

Preliminary studies indicate that 7H3MF has selective cytotoxic activity against cancer cells.

Cell-based assays have shown that 7H3MF exhibits significant cytotoxic activity against breast cancer cell lines (MCF-7) while having minimal effect on normal cell lines. This selectivity is a critical attribute for any potential anticancer agent. The related compound, 7-hydroxyflavone, has also demonstrated potent activity against cervical (HeLa) and breast (MDA-MB-231) cancer cells.[18]

One proposed mechanism for the anticancer effect of the 7-hydroxyflavone structure is its ability to bind to and inhibit anti-apoptotic proteins, such as Bcl-2 .[18] Bcl-2 is often overexpressed in cancer cells, where it prevents programmed cell death (apoptosis). By inhibiting Bcl-2, these flavonoids can restore the natural apoptotic process, leading to the elimination of malignant cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well) and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of 7H3MF to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[19]

Neuroprotective and Enzyme-Inhibitory Activity

Emerging research points to the potential of 7H3MF in neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase (AChE) is the enzyme that breaks down the neurotransmitter acetylcholine.[20][21] Inhibiting AChE increases acetylcholine levels in the brain, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[20][21] Several flavonoids have been identified as AChE inhibitors, and 7H3MF is among the compounds showing this activity.[22][23][24] This suggests a potential role for 7H3MF in improving cognitive function in neurodegenerative conditions.

Data Summary and Visualization

Table: Pharmacokinetic and Physicochemical Properties of 7H3MF

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | [2] |

| Molecular Weight | 252.26 g/mol | [2] |

| XLogP3 | 3.6 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Adherence to Lipinski's Rule | Yes | - |

Table: Summary of In Vitro Biological Activities (IC₅₀ Values)

| Compound | Target/Cell Line | Activity | IC₅₀ Value | Source |

| 7-Hydroxy-3-methylflavone | MCF-7 (Breast Cancer) | Cytotoxicity | ~51.8 µM (13.08 µg/mL) | - |

| 7-Hydroxyflavone | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 3.86 µg/mL | [18] |

| 7-Hydroxyflavone | HeLa (Cervical Cancer) | Cytotoxicity | 22.56 µg/mL | [18] |

| 7-Hydroxyflavone | DPPH Radical Scavenging | Antioxidant | 5.55 µg/mL | [18] |

Note: IC₅₀ values are context-dependent and can vary based on experimental conditions. The value for 7H3MF vs. MCF-7 was converted from µg/mL to µM for comparison.

Workflow Diagram: General Pipeline for Screening Flavonoid Bioactivity

Future Directions and Conclusion

7-Hydroxy-3-methylflavone stands out as a flavonoid with significant therapeutic potential, largely due to its favorable chemical structure that promotes bioavailability and metabolic stability. The robust anti-inflammatory activity, mediated by TLR4 antagonism, positions it as a strong candidate for diseases with an inflammatory etiology. Furthermore, its antioxidant, anticancer, and neuroprotective properties warrant deeper investigation.

Future research should focus on:

-

In Vivo Validation: Translating the promising in vitro results into relevant animal models of inflammation, cancer, and neurodegeneration is the critical next step.

-

Pharmacokinetic Profiling: Detailed in vivo pharmacokinetic studies are needed to confirm the predicted improvements in absorption, distribution, metabolism, and excretion.

-

Target Deconvolution: While primary mechanisms like TLR4 and Nrf2 have been identified, further studies are required to understand the full spectrum of its molecular targets.

-

Derivative Synthesis: Using 7H3MF as a scaffold, medicinal chemists can develop novel derivatives with further optimized potency, selectivity, and drug-like properties.

References

-

Flavonoid Derivatives as Potential Cholinesterase Inhibitors in Scopolamine-Induced Amnesic Mice: An In Vitro, In Vivo and Integrated Computational Approach. PubMed Central. [Link]

-

Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? PubMed Central. [Link]

-

Synthetic Biology towards Improved Flavonoid Pharmacokinetics. PubMed Central. [Link]

-

Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. PubMed. [Link]

-

Natural Products with Toll-Like Receptor 4 Antagonist Activity. PubMed Central. [Link]

-

Mechanism and Application of Baker– Venkataraman O→C Acyl Migration Reactions. Thieme. [Link]

-

The main anti-inflammatory mechanisms of natural product. ResearchGate. [Link]

-

Citrus Flavanone Effects on the Nrf2-Keap1/GSK3/NF-κB/NLRP3 Regulation and Corticotroph-Stress Hormone Loop in the Old Pituitary. MDPI. [Link]

-

Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. MDPI. [Link]

-

(PDF) Antioxidant and Anticholinesterase Activities of Some Dialkylamino Substituted 3-Hydroxyflavone Derivatives. ResearchGate. [Link]

-

Synthetic Biology towards Flavonoid Pharmacokinetics. Encyclopedia.pub. [Link]

-

IC50 values of the flavone derivatives against the growth of the human... ResearchGate. [Link]

-

Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in Immunology. [Link]

-

Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers. [Link]

-

Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. [Link]

-

Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases. MDPI. [Link]

-

Absorption, Bioavailability, and Metabolism of Flavonoids. Taylor & Francis Online. [Link]

-

The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PubMed Central. [Link]

-

Flavonoids as acetylcholinesterase inhibitors: Current therapeutic standing and future prospects. PubMed. [Link]

-

Novel Inhibitory Actions of Neuroactive Steroid [3α,5α]-3-Hydroxypregnan-20-One on Toll-like Receptor 4-Dependent Neuroimmune Signaling. PubMed Central. [Link]

-

Synthetical experiments in the chromone group. Part XII. Synthesis of 7-hydroxyisoflavone and of α- and β-naphthaisoflavone. Sci-Hub. [Link]

-

IC50 – Knowledge and References. Taylor & Francis. [Link]

-

Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. PubMed. [Link]

-

Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases. Semantic Scholar. [Link]

-

Screening Flavonoids for Inhibition of Acetylcholinesterase Identified Baicalein as the Most Potent Inhibitor. ResearchGate. [Link]

-

Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers. [Link]

-

Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity. Scirp.org. [Link]

-

Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry. [Link]

-

7-Hydroxy-3-methylflavone. PubChem. [Link]

Sources

- 1. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. 7-Hydroxy-3-methylflavone | C16H12O3 | CID 5391151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 11. Novel Inhibitory Actions of Neuroactive Steroid [3α,5α]-3-Hydroxypregnan-20-One on Toll-like Receptor 4-Dependent Neuroimmune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 14. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 15. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Flavonoid Derivatives as Potential Cholinesterase Inhibitors in Scopolamine-Induced Amnesic Mice: An In Vitro, In Vivo and Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flavonoids as acetylcholinesterase inhibitors: Current therapeutic standing and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Significance of 7-Hydroxy-3-methylflavone

7-Hydroxy-3-methylflavone is a flavonoid, a class of polyphenolic secondary metabolites found widely in the plant kingdom.[1][2] Flavonoids are of significant interest to researchers in medicinal chemistry, drug development, and materials science due to their diverse and potent biological activities. The core flavone structure, a 2-phenylchromen-4-one backbone, serves as a privileged scaffold for designing therapeutic agents.[3] Specifically, compounds like 7-Hydroxy-3-methylflavone are investigated for their potential antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][4][5]

The strategic placement of a hydroxyl group at the C-7 position and a methyl group at the C-3 position can significantly modulate the compound's physicochemical properties and biological activity.[6] The hydroxyl group can act as a hydrogen bond donor and participate in free-radical scavenging, while the methyl group can enhance metabolic stability and membrane permeability.[4] Given its potential applications in pharmaceuticals and nutraceuticals, the development of efficient and reliable synthetic routes to access 7-Hydroxy-3-methylflavone and its analogs is a critical endeavor for laboratory and industrial-scale production.[4]

This guide provides detailed application notes and protocols for three robust methods for synthesizing 7-Hydroxy-3-methylflavone, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind each method, offering not just a series of steps but a comprehensive understanding of the chemical transformations involved.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals several key bond disconnections that form the basis for the primary synthetic strategies. The flavone core can be disconnected via the ether linkage or the C2-C3 bond, suggesting pathways that assemble the chromone ring system from acyclic precursors.

Caption: Retrosynthetic pathways for 7-Hydroxy-3-methylflavone.

Method 1: Synthesis via Chalcone Intermediate

This is one of the most versatile and widely used methods for flavone synthesis. It proceeds in two main stages: (1) The base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, and (2) the subsequent oxidative cyclization of the chalcone to yield the flavone.[7]

Principle and Mechanistic Insight

The Claisen-Schmidt condensation involves the reaction of a substituted acetophenone with an aldehyde in the presence of a base (like NaOH or KOH) or acid.[8][9] For our target molecule, 2,4-dihydroxyacetophenone is reacted with propionaldehyde. The base abstracts an acidic α-proton from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone known as a chalcone.[9]